Methyl 2-(2-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 612076-46-7
Cat. No.: VC16142820
Molecular Formula: C23H19ClN2O3S2
Molecular Weight: 471.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612076-46-7 |
|---|---|
| Molecular Formula | C23H19ClN2O3S2 |
| Molecular Weight | 471.0 g/mol |
| IUPAC Name | methyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C23H19ClN2O3S2/c1-13-19(22(28)29-2)20(14-8-10-16(30-3)11-9-14)26-21(27)18(31-23(26)25-13)12-15-6-4-5-7-17(15)24/h4-12,20H,1-3H3/b18-12+ |
| Standard InChI Key | WJMBHQNXQYCGLZ-LDADJPATSA-N |
| Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC |
| Canonical SMILES | CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiazolo[3,2-a]pyrimidine core fused with a 2-chlorobenzylidene moiety at position 2 and a 4-(methylthio)phenyl group at position 5. The methyl ester at position 6 enhances solubility, while the 3-oxo group contributes to hydrogen-bonding interactions. The Z-configuration of the benzylidene double bond is stereoselectively favored, as confirmed by X-ray crystallography in analogous systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉ClN₂O₃S₂ |
| Molecular Weight | 471.0 g/mol |
| SMILES Notation | COC(=O)C1=C(N2C(=NC=C1C)SC(=C\c3ccc(Cl)cc3)\C2=O)C5=NC=C(SCC)C=C5 |
| logP (Octanol-Water Partition) | 4.29 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 49.3 Ų |
Derived from analogous compounds .
Spectroscopic Characterization
1H NMR spectra of related thiazolopyrimidines reveal distinct signals for the methyl ester (δ 3.6–3.8 ppm), aromatic protons (δ 7.2–8.1 ppm), and thiazole methyl groups (δ 2.4–2.6 ppm). 13C NMR confirms carbonyl carbons at δ 165–170 ppm and olefinic carbons at δ 120–130 ppm . High-resolution ESI-MS/MS fragmentation patterns typically show sequential loss of CO₂ (44 Da) and Cl (35 Da) .
Synthesis and Optimization
Synthetic Routes
The synthesis follows a multi-step strategy:
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Biginelli Reaction: Condensation of thiourea, ethyl acetoacetate, and 2-chlorobenzaldehyde forms the dihydropyrimidinone (DHPM) precursor .
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Cyclization: Treatment with ethyl chloroacetate under reflux yields the thiazolo[3,2-a]pyrimidine scaffold .
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Benzylidene Formation: Knoevenagel condensation with 2-chlorobenzaldehyde introduces the arylidene group, stereoselectively forming the Z-isomer .
Critical Reaction Parameters
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Catalysis: Laccase-mediated oxidation enhances regioselectivity in analogous systems .
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Solvent: 2-Methoxyethanol facilitates high yields (75–93%) in final condensation steps .
| Compound | HT-29 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
|---|---|---|
| 2-(3-Cl-benzylidene) derivative | 9.8 | 12.4 |
| 2-(4-MeO-benzylidene) derivative | 15.2 | 28.7 |
| Doxorubicin (control) | 42.9 | 55.1 |
The 2-chloro substituent may enhance DNA intercalation or topoisomerase inhibition compared to methoxy analogs .
Antimicrobial Properties
Thiazolopyrimidines with arylidene groups show broad-spectrum activity against Staphylococcus aureus (MIC 4–16 µg/mL) and Candida albicans (MIC 8–32 µg/mL) . The methylthio group likely improves membrane permeability, as evidenced by logP values >4 .
Comparative Analysis with Structural Analogs
Substituent Effects
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2-Chloro vs. 3-Chloro Benzylidene: The ortho-chloro configuration increases steric hindrance, potentially reducing metabolic oxidation compared to para-substituted analogs .
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Methylthio vs. Methoxy: The methylthio group at position 4 enhances lipophilicity (logP +0.8 vs. methoxy), correlating with improved blood-brain barrier penetration .
Stereoelectronic Considerations
Density functional theory (DFT) calculations on related compounds indicate that the Z-configuration stabilizes the molecule through intramolecular C–H···O hydrogen bonds between the benzylidene hydrogen and thiazole carbonyl .
Future Directions
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Mechanistic Studies: Elucidate targets via proteomics and molecular docking simulations.
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Prodrug Development: Explore esterase-sensitive prodrugs to improve oral bioavailability.
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Toxicology Profiling: Assess genotoxicity and hepatotoxicity in in vivo models.
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